molecular formula C12H17F3N2 B1425340 N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 1184470-68-5

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1425340
CAS No.: 1184470-68-5
M. Wt: 246.27 g/mol
InChI Key: TUPCAKFXJKQYSJ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with butyl and methyl substituents on the nitrogen atoms.

Scientific Research Applications

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of novel pharmaceuticals targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with butyl and methyl halides under appropriate conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Alkyl halides, acyl halides; reactions often require the presence of a base and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzene-1,4-diamine: A structurally similar compound with a trifluoromethyl group and two amine groups on the benzene ring.

    N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine: Another related compound with a methyl group and a trifluoromethyl group on the benzene ring.

Uniqueness

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine is unique due to the presence of both butyl and methyl substituents on the nitrogen atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the trifluoromethyl group imparts distinct physicochemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-butyl-1-N-methyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N2/c1-3-4-7-17(2)11-6-5-9(16)8-10(11)12(13,14)15/h5-6,8H,3-4,7,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPCAKFXJKQYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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